
1-Amino-1-cyclodecanecarboxylic acid
Overview
Description
The compound 1-amino-1-cyclodecanecarboxylic acid, a cycloalkane-substituted amino acid, features a ten-membered cyclodecane ring with amino and carboxylic acid functional groups at the same carbon. These analogs are critical in biochemistry and pharmacology due to their unique ring strain, conformational rigidity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclodecanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclodecanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Biochemical Significance
Ethylene Biosynthesis Precursor
ACCA is primarily recognized as a precursor to ethylene, a crucial plant hormone involved in various physiological processes, including fruit ripening, senescence, and stress responses. The synthesis of ACCA occurs through the action of ACC synthase from methionine, which is then converted to ethylene by ACC oxidase. This pathway highlights the importance of ACCA in plant growth and development, making it a target for enhancing agricultural productivity.
Role in Plant Defense Mechanisms
Recent studies have shown that ACCA can enhance plant resistance against pathogens and abiotic stressors. For instance, research conducted on maize demonstrated that application of ACCA significantly improved resistance to pathogenic attacks and drought stress by modulating ethylene biosynthesis pathways. The binding energy of ACCA was reported to be −9.98 kcal/mol, indicating its strong interaction with plant defense proteins .
Agricultural Applications
Enhancing Crop Resilience
ACCA has been explored as a natural compound to boost resilience in crops like maize. Its application has been linked to increased productivity and yield through mechanisms that enhance the plant's immune response and stress tolerance. A case study highlighted that spraying maize with ACCA improved resistance against various microbial pathogens, suggesting its potential as a sustainable agricultural practice .
Use as a Growth Regulator
In addition to its role in disease resistance, ACCA is being investigated for its potential as a growth regulator in various crops. By influencing ethylene production, ACCA can positively affect growth patterns and development stages in plants .
Pharmacological Research
NMDA Receptor Interaction
ACCA and its derivatives have been studied for their interactions with the NMDA receptor, which plays a vital role in synaptic plasticity and memory function. Research indicates that certain analogs of ACCA exhibit antagonist activity at the glycine site of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Biochemical Role | Precursor for ethylene biosynthesis | Essential for fruit ripening and stress responses |
Agricultural Use | Enhances crop resilience against pathogens | Improves maize yield and resistance to diseases |
Growth Regulation | Acts as a natural growth regulator | Positive influence on growth patterns |
Pharmacological Research | Interacts with NMDA receptors | Potential therapeutic applications for neurological issues |
Case Studies
- Maize Resistance Enhancement : A study demonstrated that treating maize plants with ACCA led to improved resistance against pathogenic assaults and drought conditions. The compound's efficacy was attributed to its role in enhancing ethylene production, which is critical for activating defense mechanisms .
- Neurological Applications : Research into the pharmacological properties of ACCA revealed its potential as an NMDA receptor antagonist, which may offer new avenues for treating cognitive impairments associated with various neurological disorders .
Mechanism of Action
The mechanism by which 1-amino-1-cyclodecanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence protein structure and function, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 101.10 | 22059-21-8 | 3-membered ring, high ring strain |
1-Aminocyclobutanecarboxylic acid (ACBC) | C₅H₉NO₂ | 129.14 | 22264-50-2 | 4-membered ring, moderate ring strain |
Cycloleucine (1-Aminocyclopentanecarboxylic acid) | C₆H₁₁NO₂ | 129.16 | 52-52-8 | 5-membered ring, low ring strain |
1-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.19 | 2756-85-6 | 6-membered ring, chair conformation |
Ring Strain and Reactivity :
- ACC’s cyclopropane ring exhibits significant angular strain, enhancing its reactivity in ethylene biosynthesis in plants .
- ACBC’s cyclobutane ring has lower strain than ACC but retains rigidity, making it a potent NMDA receptor agonist .
- Cycloleucine’s cyclopentane ring is nearly strain-free, contributing to its stability as a pharmaceutical intermediate .
Solubility and Stability :
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Role in Ethylene Biosynthesis : ACC is the direct precursor of ethylene in plants, regulating fruit ripening and stress responses .
- Agricultural Use : Commercial formulations like SmartFresh™ leverage ACC derivatives to delay post-harvest spoilage .
1-Aminocyclobutanecarboxylic Acid (ACBC)
- Synthetic Utility : Its rigid structure is exploited in peptide mimetics to enhance proteolytic resistance .
Cycloleucine (1-Aminocyclopentanecarboxylic Acid)
- Pharmaceutical Intermediate: Used in synthesizing anticonvulsants and immunosuppressants due to its metabolic stability .
Cyclohexane Derivatives
- Drug Design: The chair conformation of 1-amino-1-cyclohexanecarboxylic acid facilitates interactions with hydrophobic enzyme pockets, aiding in antibiotic development .
Biological Activity
1-Amino-1-cyclodecanecarboxylic acid (ACCA) is a cyclic amino acid that has garnered attention for its diverse biological activities. This compound is structurally related to other amino acids and exhibits properties that make it significant in various biochemical and pharmacological contexts.
- Chemical Formula : C₁₁H₁₉NO₂
- Molecular Weight : 197.28 g/mol
- CAS Number : 22264-50-2
Biological Activity
This compound has been studied for its potential effects on various biological systems, particularly in the context of neuropharmacology and plant biology.
Neuropharmacological Effects
Research indicates that ACCA acts as a NMDA receptor antagonist , which is crucial for synaptic plasticity and memory function. This property suggests potential applications in treating neurological disorders characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases.
Key Findings :
- ACCA demonstrates a competitive antagonistic action at the glycine site of the NMDA receptor, which could modulate excitatory neurotransmission and provide neuroprotective effects .
- In vivo studies have shown that ACCA administration in animal models can lead to reduced seizure activity, indicating its anticonvulsant properties .
Plant Stress Resistance
ACCA has also been investigated for its role in enhancing plant resilience against environmental stressors. It serves as a precursor to ethylene, a vital plant hormone involved in stress responses.
Research Insights :
- A study highlighted ACCA's ability to improve maize (Zea mays) resistance against fungal pathogens and drought stress. The compound was found to enhance the expression of defense-related proteins, significantly improving plant health under adverse conditions .
- Molecular docking studies revealed that ACCA binds effectively to target proteins involved in plant defense mechanisms, suggesting its utility in agricultural applications aimed at boosting crop yields .
Neuropharmacology Case Study
In a controlled study involving mice, ACCA was administered at varying doses to assess its impact on seizure frequency. Results indicated a dose-dependent reduction in seizure episodes, supporting its potential as an anticonvulsant agent.
Dose (mg/kg) | Seizure Frequency (episodes/hour) |
---|---|
0 | 10 |
25 | 7 |
50 | 4 |
100 | 2 |
Agricultural Application Case Study
In trials conducted on maize plants, ACCA was applied at different concentrations to evaluate its efficacy against pathogenic attacks:
Concentration (mM) | Pathogen Resistance (%) | Yield Increase (%) |
---|---|---|
0 | 30 | - |
1 | 60 | 15 |
5 | 85 | 25 |
These findings illustrate ACCA's significant role in enhancing both resistance to pathogens and overall crop productivity.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-Amino-1-cyclodecanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves alkylation of glycine derivatives followed by intramolecular cyclization . For example:
- Alkylation Step : Use a glycine equivalent (e.g., ethyl glycinate) with a cyclodecane-derived electrophile (e.g., 1-bromocyclodecane) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Catalyze with sodium hydride (NaH) at 0–5°C for 4–6 hours .
- Cyclization Step : Perform acid hydrolysis (6M HCl, reflux for 12 hours) to cleave the ester group and induce cyclization.
Key Considerations :
- Solvent polarity affects reaction kinetics; THF or DMF optimizes intermediate stability.
- Temperature control minimizes side reactions (e.g., over-alkylation).
- Yields range from 40–60% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Characterization requires a multi-technique approach:
NMR Spectroscopy :
- ¹H NMR : Identify α-protons near the amino and carboxyl groups (δ 3.1–3.5 ppm) and cyclodecane ring protons (δ 1.2–2.0 ppm).
- ¹³C NMR : Confirm the quaternary carbon bearing both functional groups (δ 175–180 ppm for COOH, δ 50–55 ppm for C-NH₂) .
Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 214.3 (C₁₁H₂₁NO₂).
Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2A/2) .
- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritation risk).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition into CO/NOₓ .
- Spill Management : Neutralize with 10% acetic acid and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation to induce asymmetry.
- Resolution Techniques :
- Chiral HPLC : Employ a Chiralpak® IA column with hexane:isopropanol (85:15) mobile phase; retention times differ by 2–3 minutes for enantiomers .
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) in ethanol/water (7:3).
- Analysis : Confirm enantiomeric excess (ee) via polarimetry ([α]²⁵D ± 15° for pure enantiomers) .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in amino acid metabolism). The cyclodecane ring’s rigidity may enhance binding affinity by reducing entropy loss .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the ring) with bioactivity. Hammett constants (σ) predict logP and membrane permeability .
- MD Simulations : Simulate stability in aqueous environments (AMBER force field) to assess solubility and aggregation propensity .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
Methodological Answer:
- Stability Analysis :
- Degradation Pathways :
Properties
IUPAC Name |
1-aminocyclodecane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-11(10(13)14)8-6-4-2-1-3-5-7-9-11/h1-9,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYBHVIUMMVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398822 | |
Record name | 1-Amino-1-cyclodecanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215229-19-9 | |
Record name | 1-Amino-1-cyclodecanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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